

# Application Notes and Protocols: Rhodium-Catalyzed Redox-Neutral Allylation of Ketones and Aldehydes

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## Compound of Interest

Compound Name: Rhodium acetate

Cat. No.: B1295764

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## Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. The rhodium-catalyzed redox-neutral allylation of ketones and aldehydes has emerged as a powerful and atom-economical method for the synthesis of homoallylic alcohols. These products are valuable building blocks, containing a hydroxyl group and a terminal alkene that are amenable to a wide range of subsequent chemical transformations. This document provides detailed application notes and experimental protocols for two key examples of this reaction: the allylation of aromatic ketones with allylic alcohols and the allyl transfer from homoallyl alcohols to aldehydes.

## Reaction Principles

The term "redox-neutral" in this context signifies that the overall transformation does not involve a net change in the oxidation state of the starting materials. The rhodium catalyst facilitates a series of steps, often involving C-H activation or retro-allylation, to generate a key allyl-rhodium intermediate. This intermediate then undergoes nucleophilic addition to the carbonyl group of the ketone or aldehyde, ultimately yielding the desired homoallylic alcohol product.

One common strategy involves the reaction of an aromatic ketone with an allylic alcohol. In this case, the rhodium catalyst, often a Rh(III) species, directs the activation of an ortho C-H bond of the aromatic ketone.[1] Subsequent reaction with the allylic alcohol leads to the formation of the C-C bond and the regeneration of the active catalyst.

Another elegant approach is the rhodium-catalyzed allyl transfer from a homoallylic alcohol to an aldehyde. This process proceeds via a retro-allylation of the homoallylic alcohol to generate an allyl-rhodium species in situ.[2] This reactive intermediate then adds to the aldehyde, and a subsequent isomerization can lead to the formation of a saturated ketone.[2]

## Data Presentation

**Table 1: Rhodium-Catalyzed C-H Alkylation of Aromatic Ketones with Allylic Alcohols[1]**

Entry	Aromatic Ketone	Allylic Alcohol	Product	Yield (%) <sup>[1]</sup>
1	2,2,2-Trimethylacetophenone	1-Penten-3-ol	1-(2-Pivaloylphenyl)pentan-3-one	74
2	1-(p-Tolyl)ethan-1-one	1-Penten-3-ol	1-(4-Methyl-2-pivaloylphenyl)pentan-3-one	55
3	1-(4-Methoxyphenyl)ethan-1-one	1-Penten-3-ol	1-(4-Methoxy-2-pivaloylphenyl)pentan-3-one	54
4	3,4-Dihydronaphthalen-1(2H)-one	1-Penten-3-ol	2-(3-Oxopentyl)-3,4-dihydronaphthalen-1(2H)-one	60
5	2,2-Dimethyl-1-phenylpropan-1-one	But-3-en-2-ol	4-(2-Pivaloylphenyl)butan-2-one	57

Reaction Conditions: Aromatic Ketone (0.2 mmol), Allylic Alcohol (0.3 mmol), [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (3 mol%), NaOAc (0.25 equiv.), HFIP (1.0 mL), 100 °C, 24 h.

**Table 2: Rhodium-Catalyzed Allyl Transfer from Homoallyl Alcohols to Aldehydes[2]**

Entry	Aldehyde	Homoallyl Alcohol	Product	Yield (%) <sup>[2]</sup>
1	Benzaldehyde	2-Methyl-4-penten-2-ol	3-Methyl-1-phenyl-1-butanone	83
2	4-Methylbenzaldehyde	2-Methyl-4-penten-2-ol	3-Methyl-1-(p-tolyl)-1-butanone	79
3	4-Methoxybenzaldehyde	2-Methyl-4-penten-2-ol	1-(4-Methoxyphenyl)-3-methyl-1-butanone	75
4	4-Chlorobenzaldehyde	2-Methyl-4-penten-2-ol	1-(4-Chlorophenyl)-3-methyl-1-butanone	68
5	Dodecanal	2-Methyl-4-penten-2-ol	4-Methyl-2-pentadecanone	70

Reaction Conditions: Aldehyde (0.5 mmol), Homoallyl Alcohol (1.0 mmol), [RhCl(cod)]<sub>2</sub> (2.5 mol%), P(tBu)<sub>3</sub> (10 mol%), Cs<sub>2</sub>CO<sub>3</sub> (15 mol%), xylene (5.0 mL), reflux, 24 h.

## Experimental Protocols

### Protocol 1: General Procedure for Rhodium-Catalyzed C-H Alkylation of Aromatic Ketones with Allylic Alcohols[1]

This protocol describes the general procedure for the reaction between aromatic ketones and allylic alcohols as summarized in Table 1.

Materials:

- $[\text{Cp}^*\text{RhCl}_2]_2$  (rhodium catalyst)
- Sodium Acetate (NaOAc)
- Hexafluoroisopropanol (HFIP)
- Aromatic ketone (substrate)
- Allylic alcohol (coupling partner)
- Microwave vial or sealed tube
- Standard laboratory glassware
- Magnetic stirrer and heating block or oil bath

Procedure:

- To a microwave vial, add the aromatic ketone (0.2 mmol, 1.0 equiv),  $[\text{Cp}^*\text{RhCl}_2]_2$  (3.7 mg, 3 mol%, 0.006 mmol), and sodium acetate (4.1 mg, 0.25 equiv., 0.05 mmol).
- Add the allylic alcohol (0.3 mmol, 1.5 equiv) to the vial.
- Add hexafluoroisopropanol (HFIP, 1.0 mL) to the reaction mixture.
- Seal the vial and place it in a preheated heating block or oil bath at 100 °C.
- Stir the reaction mixture for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the desired  $\beta$ -aryl carbonyl compound.  
[\[1\]](#)

## Protocol 2: General Procedure for Rhodium-Catalyzed Allyl Transfer from Homoallyl Alcohols to Aldehydes[2]

This protocol outlines the general procedure for the allyl transfer reaction from homoallyl alcohols to aldehydes, with representative data in Table 2.

### Materials:

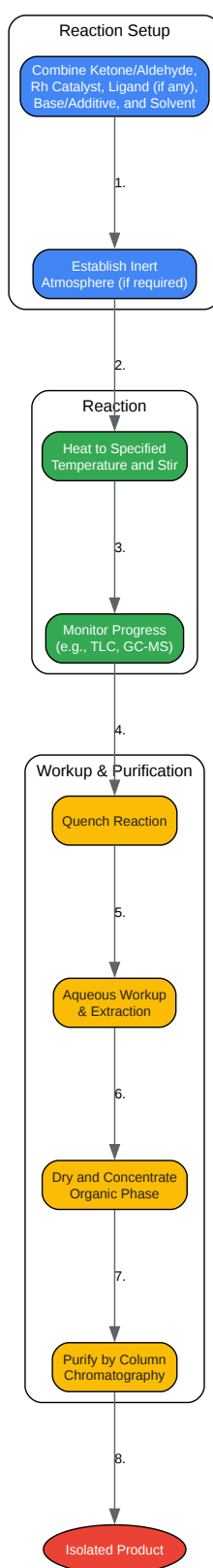
- $[\text{RhCl}(\text{cod})]_2$  (rhodium catalyst)
- Tri-tert-butylphosphine ( $\text{P}(\text{tBu})_3$ ) or other suitable phosphine ligand
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Xylene (solvent)
- Aldehyde (substrate)
- Homoallyl alcohol (allyl source)
- Schlenk flask or similar reaction vessel
- Standard laboratory glassware for inert atmosphere techniques
- Magnetic stirrer and heating mantle

### Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add  $[\text{RhCl}(\text{cod})]_2$  (2.5 mol%), the phosphine ligand (10 mol%), and cesium carbonate (15 mol%).
- Add the aldehyde (0.5 mmol, 1.0 equiv) and the homoallyl alcohol (1.0 mmol, 2.0 equiv).
- Add xylene (5.0 mL) to the flask via syringe.

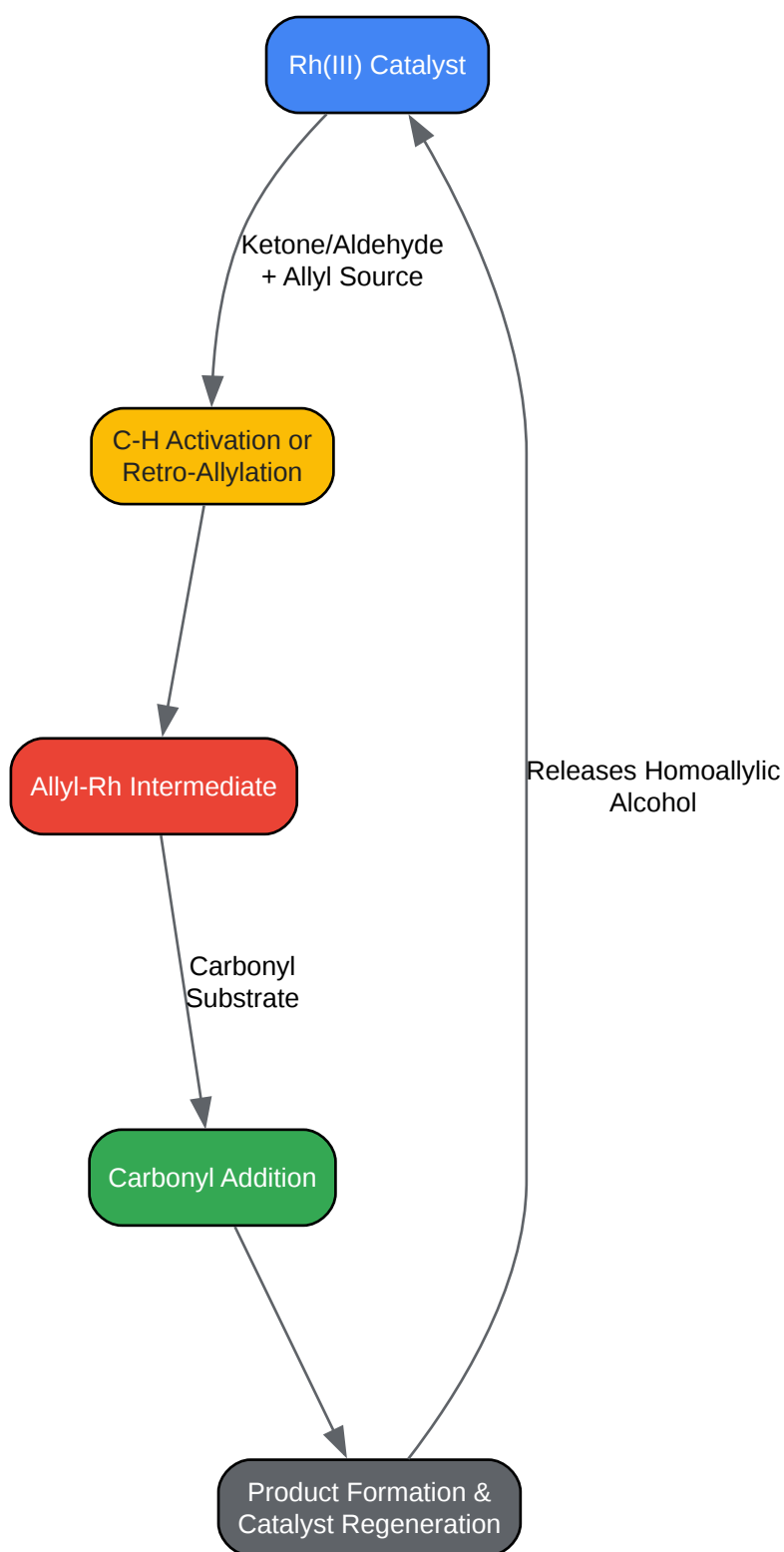
- Heat the reaction mixture to reflux and stir for the time indicated in the literature (typically 8-24 hours).<sup>[2]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.<sup>[2]</sup>

## Visualizations



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Caption: General experimental workflow.



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Caption: Simplified catalytic cycle.



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## References

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